3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic aromatic compound that has been widely studied in the scientific community due to its various applications in chemistry, biochemistry, and pharmacology. It is a colorless, crystalline solid that is insoluble in water, but soluble in various organic solvents. It is an important intermediate for the synthesis of other compounds, and has been used in a variety of scientific research applications, including as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Scientific Research Applications
Synthesis and Biomedical Applications
Pyrazolo[3,4-b]pyridines, including derivatives like 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine, are involved in a wide range of biomedical applications. These heterocyclic compounds are synthesized through various methods and have shown potential in the development of therapeutic agents due to their diverse biological activities. The research highlights the significance of the substituents present at different positions on the pyrazolo[3,4-b]pyridine core and their impact on the compound's biomedical applications (Donaire-Arias et al., 2022).
Novel Synthesis Methods
The development of novel synthetic methods for pyrazolo[3,4-b]pyridine derivatives, including those with bromo substituents, underscores the compound's versatility in chemical synthesis. Such methods enable the creation of a wide array of heterocyclic compounds, demonstrating the structural diversity achievable with this compound as a precursor or intermediate (Abdel Fattah et al., 2007).
Advanced Material Applications
Pyrazolo[4,3-b]pyridine derivatives are also explored for their applications in advanced materials. For instance, compounds synthesized from pyrazolo[4,3-b]pyridines have been investigated for their thermal stability and potential in electronic devices, highlighting their role in the development of new materials with unique electronic properties (El-Menyawy et al., 2019).
Coordination Chemistry and Luminescent Materials
Derivatives of pyrazolo[3,4-b]pyridines play a crucial role in coordination chemistry, serving as ligands in the formation of complexes with metals. These complexes are of interest for various applications, including luminescent materials for biological sensing and iron complexes that exhibit unique thermal and photochemical properties (Halcrow, 2005).
Antimicrobial and Antitumor Activities
The synthesis of pyrazolo[3,4-b]pyridine and related derivatives has been driven by their potential antimicrobial and antitumor activities. These compounds have been evaluated for their efficacy against various cancer cell lines and microbial strains, showcasing their promise as leads in the development of new therapeutic agents (Nagender et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase in the insulin receptor superfamily . It plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
This compound interacts with ALK, inhibiting its activity . The compound’s inhibitory activity is enhanced by the presence of a fluorine atom substitution . This interaction leads to changes in the function of ALK, disrupting its role in cell signaling pathways .
Biochemical Pathways
The inhibition of ALK by this compound affects various biochemical pathways. ALK is involved in several signaling pathways related to cell growth and survival. Therefore, its inhibition can lead to the suppression of these pathways, potentially leading to the inhibition of tumor cell growth .
Pharmacokinetics
The compound’s molecular weight (27692 g/mol) suggests that it may have suitable pharmacokinetic properties, as molecules under 500 g/mol are generally well-absorbed and permeable .
Result of Action
The result of the action of this compound is the inhibition of ALK activity, which can lead to the suppression of tumor cell growth . This makes it a potential therapeutic agent for cancers that are driven by ALK activity .
Biochemical Analysis
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
3,6-dibromo-2H-pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWOUVFALYWPFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(NN=C21)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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